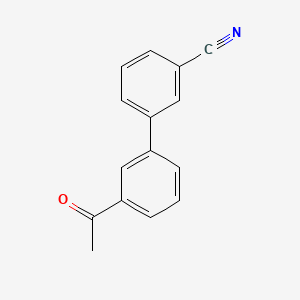

3-(3-Acetylphenyl)benzonitrile

Description

Historical Context and Synthetic Precursors in Related Aryl Systems

The synthesis of a molecule like 3-(3-Acetylphenyl)benzonitrile relies on cornerstone reactions in organic chemistry developed over the last 150 years. The creation of its core structure involves the formation of a carbon-carbon bond between two phenyl rings (a biaryl linkage) and the attachment of an acetyl group to one of these rings (acylation).

Historically, two major classes of reactions are paramount for constructing these motifs:

Friedel-Crafts Acylation: Developed in 1877 by Charles Friedel and James Crafts, this reaction is a fundamental method for attaching acyl groups to aromatic rings. chemistrytalk.orgwikipedia.org The process typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). sigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution, where a resonance-stabilized acylium ion acts as the electrophile. sigmaaldrich.com This method remains a vital tool for synthesizing aryl ketones, which are key precursors and structural components in many complex organic molecules. chemistrytalk.orgchemistryviews.org

Palladium-Catalyzed Cross-Coupling Reactions: The direct coupling of two different aromatic rings was revolutionized in the late 20th century by the development of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, introduced by Akira Suzuki and Norio Miyaura in 1979, has become one of the most powerful and widely used methods for creating biaryl compounds. This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. acs.orgresearchgate.net The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. nih.gov This discovery, which earned Suzuki the Nobel Prize in Chemistry in 2010, has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of this compound would likely involve a Suzuki-Miyaura coupling between an acetylphenylboronic acid and a bromobenzonitrile (or vice-versa), or a related cross-coupling strategy. The key precursors, therefore, are singly substituted benzene (B151609) rings like 3-acetylbenzonitrile (B155718) and 3-bromobenzonitrile (B1265711).

| Reaction | Discoverers | Year | Description |

| Friedel-Crafts Acylation | Charles Friedel & James Crafts | 1877 | Attaches an acyl group to an aromatic ring using an acyl halide/anhydride and a Lewis acid catalyst. chemistrytalk.orgwikipedia.org |

| Suzuki-Miyaura Coupling | Akira Suzuki & Norio Miyaura | 1979 | Forms a C-C bond between an arylboronic acid and an aryl halide, catalyzed by a palladium complex. |

Current Research Landscape and Knowledge Gaps for this compound

A review of current scientific literature reveals that dedicated research focusing specifically on the synthesis, properties, and applications of this compound is notably sparse. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but published studies detailing its unique characteristics are not prominent. chemicalmanufacturers.inchemicalbook.com

This scarcity of specific data represents the primary knowledge gap. While the constituent parts of the molecule—the cyanobiphenyl and aryl ketone motifs—are individually well-studied, their combined influence on the molecule's physicochemical properties has not been thoroughly investigated.

The key unanswered questions and thus the knowledge gaps are:

Optimized Synthesis: While a synthetic route can be proposed via standard cross-coupling methods, an optimized, high-yield synthesis has not been published.

Physicochemical Properties: Detailed characterization of its properties, such as its photophysical behavior (absorption, emission), thermal stability, and electrochemical properties, is lacking.

Material Science Applications: It is unknown whether the introduction of the meta-acetyl group disrupts or enhances the liquid crystalline potential often associated with cyanobiphenyls. Its utility in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), remains unexplored.

Biological Activity: The molecule has not been screened for biological activity, despite the prevalence of both the nitrile and aryl ketone groups in medicinal chemistry.

The current landscape is therefore one of potential, defined by the absence of specific research on this particular molecular architecture.

Academic Significance and Potential Research Trajectories for Benzonitrile (B105546) Derivatives

Benzonitrile derivatives are a versatile and indispensable class of compounds in modern chemistry. nbinno.com Their significance stems from the reactivity of the nitrile group and the aromatic ring, making them valuable building blocks for a wide range of applications. nbinno.comatamanchemicals.com

Potential Research Trajectories:

Materials Science: Cyanobiphenyls are famous for their role in liquid crystal displays (LCDs). tandfonline.comnih.govresearchgate.net The introduction of an acetyl group at the 3-position, as in this compound, could modulate the molecule's shape, polarity, and intermolecular interactions, potentially leading to novel liquid crystalline phases or materials with unique dielectric properties. Research could explore its potential as a component in new liquid crystal mixtures or as a building block for functional polymers with high thermal stability. mdpi.com The extended π-conjugated system also suggests potential applications in organic semiconductors and nonlinear optical materials. mdpi.com

Medicinal Chemistry: The benzonitrile moiety is present in numerous pharmaceuticals and is considered a privileged structure. It can act as a bioisostere for other functional groups and participate in hydrogen bonding. Aryl ketones are also common pharmacophores. Therefore, this compound could serve as a scaffold for the development of new therapeutic agents. A Chinese patent application has noted the potential of certain benzonitrile compounds in preparing antitumor drugs, highlighting the general interest in this class of molecules for oncology. google.com Future research could involve synthesizing a library of derivatives and screening them for activity against various biological targets, such as kinases or other enzymes.

Synthetic Chemistry: The nitrile and ketone functionalities offer dual sites for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, while the ketone can undergo a wide range of transformations (e.g., reduction, olefination, condensation). nbinno.com This dual reactivity makes it a versatile intermediate for accessing more complex molecular architectures.

| Property | Value |

| Chemical Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 893734-99-1 |

| Appearance | Solid |

| Synonym | 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile |

Theoretical Frameworks Guiding Research on Polyaromatic Nitriles

The investigation and prediction of the properties of polyaromatic nitriles like this compound are guided by several powerful theoretical and computational frameworks. These models allow researchers to understand molecular structure, predict properties, and rationalize experimental observations before undertaking extensive laboratory synthesis.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO/LUMO energy levels. frontiersin.org For a molecule like this compound, DFT calculations could be used to predict its optimal 3D conformation, dipole moment, and electronic absorption spectra, providing insight into its potential applications in materials science. scirp.orgmdpi.com DFT studies are also crucial for understanding reaction mechanisms and the photophysical properties of nitrogen-containing polycyclic aromatic hydrocarbons. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach used extensively in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity. ijpsr.comnih.gov QSAR models are built by developing mathematical relationships between calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) and experimentally measured biological activity. mdpi.com If this compound were to be explored as a scaffold for new drugs, QSAR models could be developed to predict the activity of its derivatives, thereby guiding the synthesis of more potent and selective compounds and reducing the need for extensive experimental screening.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the physical movement of atoms and molecules over time. In the context of materials science, MD can be used to predict the bulk properties of materials composed of molecules like this compound. For instance, simulations could help determine if a collection of these molecules would self-assemble into an ordered liquid crystal phase and predict the nature of that phase. mdpi.comacs.org

These theoretical frameworks provide a robust toolkit for the rational design and investigation of new polyaromatic nitriles, enabling researchers to explore their potential and prioritize synthetic targets efficiently.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-acetylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCNSNUNWCEGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400584 | |

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-99-1 | |

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Acetylphenyl Benzonitrile and Analogues

Strategic Approaches to C-C Bond Formation for Biaryl Systems

The creation of the aryl-aryl linkage in molecules like 3-(3-acetylphenyl)benzonitrile is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These reactions provide a robust and versatile platform for connecting two distinct aryl fragments, typically an organometallic species and an organohalide. The choice of methodology is often dictated by the availability of starting materials, functional group tolerance, and the desired scale of the synthesis.

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing C-C bonds between aromatic rings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. libretexts.orgwikipedia.orgyonedalabs.com The synthesis of this compound via this method would typically involve the palladium-catalyzed reaction between a 3-acetylphenylboronic acid (or its corresponding ester) and 3-bromobenzonitrile (B1265711), or vice versa.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

The success of a Suzuki-Miyaura coupling heavily depends on the careful selection of the palladium catalyst and its associated ligands. For challenging substrates, such as those containing deactivating groups or those prone to side reactions, optimization is crucial. Modern catalysts often employ bulky and electron-rich phosphine (B1218219) ligands that promote the efficiency of both the oxidative addition and reductive elimination steps. acs.org

Key components of the catalyst system include:

Palladium Precursors: Common sources of palladium include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various palladium(II) chloride complexes. yonedalabs.com These precursors are reduced in situ to the active Pd(0) species.

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

Triarylphosphines: Simple ligands like triphenylphosphine (B44618) (PPh₃) are effective for some applications but can be insufficient for more demanding couplings.

Bulky, Electron-Rich Phosphines: A significant advancement in the field came with the development of sterically hindered biaryl phosphine ligands. Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have demonstrated exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for some substrates. acs.orgntnu.no

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that form highly stable and active palladium complexes, often showing excellent performance in the coupling of unreactive aryl chlorides. rsc.org

The selection of base and solvent also plays a pivotal role. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used to facilitate the transmetalation step. Solvents range from ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF) to polar aprotic solvents like dimethylformamide (DMF), often with the addition of water. yonedalabs.com

| Palladium Source | Ligand Type | Example Ligands | Typical Base | Common Solvents | Key Advantages |

|---|---|---|---|---|---|

| Pd(OAc)₂, Pd(PPh₃)₄ | Triarylphosphine | PPh₃, P(o-tol)₃ | Na₂CO₃, K₂CO₃ | Toluene, DMF | Cost-effective, suitable for simple substrates. |

| Pd₂(dba)₃, Pd(OAc)₂ | Bulky Biarylphosphine | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | High activity for hindered substrates and aryl chlorides, low catalyst loadings. acs.orgntnu.no |

| PdCl₂(NHC)₂, PEPPSI™ catalysts | N-Heterocyclic Carbene (NHC) | IPr, IMes | K₂CO₃, K₃PO₄ | Dioxane, Ethanol/Water | High thermal stability, effective for coupling aryl chlorides. rsc.org |

Oxidative Addition: This is often the rate-limiting step, particularly for less reactive aryl chlorides compared to aryl bromides or iodides (reactivity order: I > Br > Cl > OTf). wikipedia.orgyonedalabs.com Electron-donating ligands on the palladium center can accelerate this step.

Transmetalation: The transfer of the aryl group from boron to palladium is a complex process facilitated by the base. Two primary pathways are proposed: a "boronate" pathway where the base activates the organoboron species, and an "oxo-palladium" pathway where a hydroxo-palladium complex reacts directly with the boronic acid. nih.gov The choice of base and the presence of water can shift the dominant mechanism, thereby affecting the reaction rate. nih.gov

Reductive Elimination: This final step forms the desired biaryl product. It is generally faster for more sterically hindered ligands and when the two aryl groups on the palladium complex have differing electronic properties.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org While it does not directly form the C-C biaryl bond of this compound, it is a critical tool for constructing structural analogues or for further functionalizing the biaryl scaffold. For instance, this methodology could be used to synthesize analogues where the acetyl or nitrile group is replaced by a primary or secondary amine, or to build more complex heterocyclic systems fused to the biaryl core.

The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.org Similar to Suzuki coupling, the catalyst systems have evolved significantly, with specialized biaryl phosphine ligands being crucial for achieving high efficiency and broad substrate scope. rsc.orgnih.gov The development of successive "generations" of catalysts has expanded the reaction's utility to include a vast range of amine and aryl partners under progressively milder conditions. wikipedia.org This method provides a powerful complementary strategy for creating libraries of compounds based on the this compound scaffold for applications in medicinal chemistry and materials science.

The Sonogashira coupling offers an alternative, two-step strategic approach to biaryl systems. This reaction creates a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide. wikipedia.orgorganic-chemistry.org

To access a scaffold related to this compound, one could perform a Sonogashira coupling between 3-bromobenzonitrile and 1-ethynyl-3-acetylbenzene. This would yield 3-(3-acetylphenylethynyl)benzonitrile, an aryl alkyne intermediate. This intermediate could then be subjected to subsequent transformations:

Reduction: Selective reduction of the alkyne to an alkene or alkane would provide access to more flexible analogues of the target biaryl.

Cyclization Reactions: The alkyne functionality can participate in various intramolecular or intermolecular cyclization reactions to build complex polycyclic or heterocyclic structures.

Modern variations of the Sonogashira reaction include copper-free protocols, which are advantageous for avoiding homocoupling of the alkyne (Glaser coupling) and can be performed under milder, sometimes aqueous, conditions. ucsb.edu The acyl Sonogashira reaction, a variant that couples terminal alkynes with acyl chlorides, provides a direct route to ynones, which are also versatile synthetic intermediates. mdpi.com

The Ullmann reaction is the classic method for biaryl synthesis, traditionally involving the copper-mediated coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgwikipedia.org The "classic" Ullmann condensation typically requires stoichiometric amounts of copper powder or copper bronze and temperatures often exceeding 200 °C, limiting its scope to substrates that can withstand such harsh conditions. wikipedia.org

The mechanism involves the formation of an organocopper intermediate, which then undergoes further reaction to form the aryl-aryl bond. organic-chemistry.org While effective for synthesizing symmetrical biaryls, unsymmetrical couplings are often challenging and can lead to a mixture of products.

Recent advancements have significantly improved the utility and scope of Ullmann-type reactions:

Catalytic Systems: The development of catalytic systems using copper(I) salts in the presence of ligands (such as phenanthrolines or diamines) allows the reaction to proceed under much milder conditions.

Alternative Metals: Nickel- and palladium-catalyzed versions of Ullmann-type homocoupling have been developed, broadening the substrate scope and increasing efficiency. acs.orgrsc.org These modern variants often proceed under gentler conditions and are more tolerant of various functional groups. rsc.org

These improvements make the Ullmann coupling a viable, albeit less commonly used, alternative to palladium-catalyzed methods for the synthesis of specific substituted biaryls.

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Aryl Linkages

Introduction and Functionalization of the Nitrile Moiety

The nitrile group is a versatile functional group in organic chemistry, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles. nih.govrsc.org Its incorporation into an aromatic framework like that of this compound can be achieved through several robust methods.

Palladium-Catalyzed Cyanation Routes

Transition-metal-catalyzed cyanation of aryl halides is a cornerstone of modern synthetic chemistry for accessing aryl nitriles. chinesechemsoc.orgrsc.org Palladium-based catalysts are particularly effective due to their high functional group tolerance and efficiency. rsc.orgresearchgate.net The first palladium-catalyzed cyanation was reported by Takagi in 1973. rsc.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and subsequent reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net

A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium intermediates. nih.gov To circumvent this, various strategies have been developed, including the use of less soluble cyanide sources or the addition of co-catalysts. researchgate.netnih.gov

Common cyanide sources include:

Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and robust source of cyanide, often used in solvents like DMF at elevated temperatures. rsc.org

Zinc Cyanide (Zn(CN)₂): Widely used due to its low solubility in organic solvents, which helps maintain a low concentration of free cyanide and prevents catalyst poisoning. blogspot.comresearchgate.net

Sodium Cyanide (NaCN): An effective but highly toxic reagent that requires rigorously anhydrous conditions to prevent the formation of hydrogen cyanide gas. nih.govorganic-chemistry.org

The choice of ligand is crucial for the success of the coupling reaction. Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and XantPhos, are frequently employed to facilitate the catalytic cycle. blogspot.comorganic-chemistry.org Microwave irradiation has also been successfully used to accelerate these reactions, significantly reducing reaction times. organic-chemistry.org

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C | dppf | Zn(CN)₂ | DMAC | 100-120 | 77-96 | blogspot.com |

| Pd(OAc)₂ | CM-phos | K₄[Fe(CN)₆]·3H₂O | MeCN/H₂O | 70 | 74-97 | blogspot.com |

| XantPhos-PdCl₂ | (pre-complexed) | KCN | Toluene | 100 | High | organic-chemistry.org |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 120 | High | researchgate.net |

| Pd nanoparticles on ZnO | None | K₄[Fe(CN)₆] | DMF | 130 | Moderate to Good | rsc.org |

Transition Metal-Free Cyanation Approaches

While transition metal catalysis is highly effective, several metal-free alternatives exist for the synthesis of aromatic nitriles. The classical Sandmeyer reaction involves the diazotization of an aniline (B41778) (Ar-NH₂) with a nitrite (B80452) source, followed by treatment with a copper(I) cyanide salt. nih.gov Although it often uses stoichiometric copper, it is a foundational method in this field.

More contemporary metal-free methods have been developed to avoid the use of toxic or expensive metals. One such approach involves the treatment of electron-rich aromatic compounds with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by reaction with molecular iodine in aqueous ammonia (B1221849) to furnish the corresponding nitrile. organic-chemistry.org Another innovative method employs dimethylmalononitrile (B1205571) (DMMN) as an electrophilic cyanating agent for aryl Grignard or organolithium reagents, which can be generated in situ from aryl halides. organic-chemistry.org This transnitrilation occurs under mild conditions and avoids the use of transition metals. organic-chemistry.org

Post-Synthetic Modifications of the Nitrile Group

The nitrile group in a molecule like this compound is not merely a terminal functionality but also a versatile synthetic handle for further molecular elaboration. researchgate.netbohrium.com

Key transformations include:

Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂). Lithium aluminum hydride (LAH) is a powerful reagent for this conversion, providing access to benzylamine (B48309) derivatives. researchgate.net

Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH), proceeding through a primary amide intermediate. bohrium.com This allows for the introduction of a different type of functional group.

Cycloaddition Reactions: Nitriles can undergo cycloaddition reactions, for example, with azides to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry. organic-chemistry.org

Acetylation Strategies for Aromatic Rings

The introduction of the acetyl group onto one of the phenyl rings is the second key transformation in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. youtube.comlibretexts.org The reaction involves treating an aromatic ring with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comyoutube.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. libretexts.org A subsequent deprotonation restores the aromaticity of the ring. youtube.com Unlike the related Friedel-Crafts alkylation, the acylation reaction has two significant advantages: the acylium ion is resonance-stabilized and does not undergo rearrangement, and the product ketone is deactivated towards further substitution, thus preventing polyacylation. libretexts.org

However, the reaction is generally not effective on strongly deactivated aromatic rings. libretexts.org In the context of synthesizing this compound from a 3-phenylbenzonitrile precursor, the regioselectivity would be a critical consideration, as the nitrile group is a deactivating, meta-directing group, while the phenyl substituent is an activating, ortho-, para-directing group.

| Lewis Acid Catalyst | Acylating Agent | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|---|

| AlCl₃ | Acyl Chloride / Anhydride | Activated and neutral arenes | Anhydrous, often in CS₂ or nitrobenzene | youtube.comlibretexts.org |

| FeCl₃ | Anhydride | Electron-rich arenes (e.g., anisole) | Milder conditions, can be used in ionic liquids | researchgate.net |

| Zeolites | Anhydride | Various arenes | Heterogeneous catalysis, high temperatures | |

| Tf₂O | Carboxylic Acid | Various arenes | Forms a mixed anhydride in situ |

Directed Ortho-Metalation and Electrophilic Quenching for Acetyl Introduction

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic aromatic substitution. wikipedia.orgchem-station.com This strategy relies on the presence of a "Directed Metalation Group" (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom with a lone pair, coordinates to a strong organolithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position with high kinetic acidity. uwindsor.caorganic-chemistry.org

This process generates a stabilized aryllithium intermediate, which can then be "quenched" by reacting it with a suitable electrophile to introduce a new functional group. organic-chemistry.org To introduce an acetyl group, electrophiles such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride could be used.

A wide range of functional groups can act as DMGs, including amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The nitrile group itself can function as a moderate DMG, directing lithiation to the C2 position. organic-chemistry.org While this is a powerful tool for creating ortho-substituted benzonitriles, it would not be suitable for directly synthesizing this compound, where the substitution pattern is meta. The application of DoM would require a different synthetic design, perhaps by placing a temporary DMG at a strategic position to direct the acetylation before its subsequent removal or transformation.

Novel Retrosynthetic Analyses and Convergent Synthesis Pathways

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For a complex molecule like this compound, a convergent synthetic approach, where different fragments of the molecule are synthesized separately before being combined, is often more efficient than a linear synthesis.

A primary retrosynthetic disconnection for this compound is the carbon-carbon single bond connecting the two phenyl rings. This is a logical disconnection as numerous robust methods exist for the formation of biaryl linkages. This disconnection leads to two simpler monosubstituted benzene (B151609) precursors. This strategy is central to a convergent synthesis, allowing for the independent preparation and modification of each aromatic ring before the key coupling step.

The most prominent reaction for achieving this biaryl coupling is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. Based on this, two primary retrosynthetic pathways can be envisioned for this compound:

Pathway A: Disconnection leads to 3-acetylphenylboronic acid and 3-bromobenzonitrile .

Pathway B: Disconnection leads to 3-cyanophenylboronic acid and 3'-bromoacetophenone .

Both pathways are viable and exemplify a convergent approach. The choice between them may depend on the commercial availability, cost, and stability of the starting materials. The Suzuki-Miyaura coupling is well-suited for this synthesis due to its high tolerance for a wide variety of functional groups, including ketones and nitriles, which remain unaffected under typical reaction conditions.

While palladium-assisted methods are common, for certain sterically hindered substrates, the Ullmann coupling reaction, which involves the copper-mediated coupling of two aryl halides, can be an effective alternative for forming the biphenyl (B1667301) bond.

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Key Forward Reaction |

| C-C Biphenyl Bond | 3-Acetylphenylboronic acid | 3-Bromobenzonitrile | Suzuki-Miyaura Coupling |

| C-C Biphenyl Bond | 3-Cyanophenylboronic acid | 3'-Bromoacetophenone | Suzuki-Miyaura Coupling |

| C-C Biphenyl Bond | 3-Iodoacetophenone | 3-Iodobenzonitrile | Ullmann Coupling |

Green Chemistry Principles in the Synthesis of Benzonitrile (B105546) Scaffolds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and related benzonitrile scaffolds, focusing on the key synthetic steps: the formation of the biaryl linkage and the synthesis of the nitrile group.

Greening the Suzuki-Miyaura Coupling Reaction: The Suzuki-Miyaura reaction, while powerful, traditionally uses organic solvents and palladium catalysts that can be costly and environmentally problematic. Green chemistry approaches seek to mitigate these issues.

Aqueous Solvents: A significant advancement is the use of water as the reaction solvent. Water is non-toxic, non-flammable, and inexpensive. Specialized catalyst systems, such as palladacycles or fullerene-supported PdCl₂ nanocatalysts, have been developed to be highly active in neat water, even at room temperature.

Catalyst Efficiency and Recycling: Green approaches focus on using very low catalyst loadings (as low as 0.01 mol%) and developing recyclable catalysts. For example, catalysts supported on materials like carbon or polymers can be recovered and reused, reducing heavy metal waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave heating can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often improved product yields.

| Green Chemistry Approach | Principle Applied | Benefit | Example |

| Use of Water as Solvent | Safer Solvents | Reduced toxicity and flammability, lower cost. | Suzuki-Miyaura coupling of aryl halides and boronic acids in neat water. |

| Microwave Irradiation | Energy Efficiency | Drastically reduced reaction times, lower energy consumption. | Synthesis of 4-methoxybiphenyl (B1664174) in minutes instead of hours. |

| Recyclable Catalysts | Catalysis, Waste Prevention | Lower catalyst loading, reduction of palladium waste, cost savings. | Fullerene-supported PdCl₂ nanocatalyst recycled five times with no loss of yield. |

Green Synthesis of the Benzonitrile Group: The synthesis of aromatic nitriles has traditionally involved highly toxic cyanide reagents, such as copper(I) cyanide or potassium cyanide. Modern methods focus on cyanide-free and more sustainable alternatives.

From Aldehydes in Water: A green method involves the one-pot conversion of aromatic aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in water. This approach avoids harmful organic solvents like DMF or NMP and minimizes pollution. The reaction proceeds through an aldoxime intermediate which is subsequently dehydrated.

Biocatalysis: A cutting-edge, cyanide-free technology utilizes enzymes, specifically aldoxime dehydratases (Oxd), to catalyze the dehydration of aldoximes into nitriles. These biotransformations occur in water under mild conditions and offer high efficiency and selectivity, representing a highly sustainable route to nitrile synthesis.

Photochemical Methods: Recent research has explored photochemical pathways for nitrile synthesis that avoid heavy metal catalysts and harsh reagents. For instance, primary alcohols can be converted to nitriles using 1,4-dicyanobenzene as a cyanide source under photochemical conditions, offering a mild and sustainable alternative.

These green methodologies provide a framework for developing more environmentally benign and efficient syntheses of this compound and other valuable chemical compounds.

Mechanistic Elucidation of Reactions Involving 3 3 Acetylphenyl Benzonitrile

Detailed Reaction Pathway Analysis for its Formation

The formation of 3-(3-Acetylphenyl)benzonitrile typically involves a cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The Suzuki-Miyaura coupling is a common strategy, utilizing a palladium catalyst to couple an organoboron compound with an organohalide. In this case, 3-acetylphenylboronic acid and 3-bromobenzonitrile (B1265711) would be the likely precursors.

Transition State Characterization in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the aryl halide (3-bromobenzonitrile) to a low-valent palladium(0) species is often the rate-limiting step. nih.gov This step proceeds through a transition state where the C-Br bond is broken and two new bonds are formed between the palladium and the aryl group and the halide, respectively. The geometry and energy of this transition state are influenced by the ligands coordinated to the palladium center and the solvent. researchgate.net For instance, bulky electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition.

Following oxidative addition, transmetalation occurs, where the acetylphenyl group is transferred from the boronic acid to the palladium complex. This step typically involves a base that activates the organoboron compound. nih.gov The mechanism of transmetalation can be complex and may proceed through various intermediates and transition states, depending on the specific reaction conditions. A proposed mechanism involves the formation of a bridged intermediate. nih.gov

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired product, this compound, and regenerates the palladium(0) catalyst. nih.gov This step involves the formation of a new C-C bond between the two aryl groups and is generally a facile process.

Identification of Catalytic Cycles and Intermediate Species

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction serves as a framework for understanding the formation of this compound. mdpi.com

The catalytic cycle can be summarized as follows:

| Step | Description | Intermediate Species |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Arylpalladium(II) halide complex |

| Transmetalation | The organic group from the organoboron compound replaces the halide on the palladium complex. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups are coupled, forming the final product and regenerating the palladium(0) catalyst. | Palladium(0) complex |

This table outlines the key steps and intermediate species in the Suzuki-Miyaura cross-coupling catalytic cycle.

Mechanisms of Derivatization Reactions of the Benzonitrile (B105546) Moiety

The benzonitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Nitrile Hydrolysis and Amidation Mechanisms

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com In both cases, the reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon of the nitrile. lumenlearning.comlibretexts.org Subsequent proton transfer and tautomerization lead to the formation of an amide. chemistrysteps.com Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This is followed by protonation to form a hydroxy imine, which then tautomerizes to an amide. libretexts.org The amide can then be further hydrolyzed to the carboxylate salt under the basic conditions. libretexts.org

Amidation can also be achieved by reacting esters with nitriles in the presence of an iodine catalyst. nih.gov The proposed mechanism involves the formation of a cationic intermediate from the ester, which is then attacked by the nitrile. nih.gov

Enzymatic hydrolysis of nitriles is also possible. Nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which can then be hydrolyzed by amidases. researchgate.netjournals.co.za The catalytic mechanism of some amidases has been found to also involve direct nitrile hydrolysis. nih.gov

Nitrile Reduction Pathways

The nitrile group can be reduced to a primary amine using various reducing agents. A common method is catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. acsgcipr.org This reaction proceeds through an imine intermediate. acsgcipr.org To prevent the formation of secondary and tertiary amine byproducts, the reaction conditions need to be carefully controlled. acsgcipr.org

Another powerful reducing agent is lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion on the nitrile carbon, followed by a second hydride attack on the resulting imine intermediate to form a dianion. libretexts.org Aqueous workup then protonates the dianion to yield the primary amine. libretexts.org

Diisobutylaluminum hydride (DIBAL-H) can be used to reduce nitriles to aldehydes. libretexts.org The mechanism involves the formation of a Lewis acid-base complex, followed by a single hydride transfer to form an imine anion, which is then hydrolyzed to the aldehyde upon workup. libretexts.org

Mechanisms of Reactions at the Acetyl Group

The acetyl group of this compound also offers a site for various chemical transformations.

One important reaction is the addition of a Grignard reagent to the ketone, which, after hydrolysis, yields a tertiary alcohol. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com

The acetyl group can also participate in base-promoted cascade reactions. For instance, the reaction of 2-acetylbenzonitrile (B2691112) with a pronucleophile can lead to the formation of isoindolin-1-ones through a series of steps including nucleophilic attack at the carbonyl group. nih.gov

Furthermore, intramolecular reactions involving the acetyl group have been observed. For example, the photolysis of o-acetylphenylacetonitrile in methanol (B129727) leads to the formation of o-acetylphenylacetamide. The proposed mechanism involves an intramolecular hydrogen abstraction by the excited triplet state of the acetyl group, followed by electronic reorganization and cyclization. dokumen.pub

Keto-Enol Tautomerism and Reactivity

Like other aldehydes and ketones possessing an α-hydrogen, 3-Acetylbenzonitrile (B155718) can exist in equilibrium with its corresponding enol tautomer. core.ac.uk This process, known as keto-enol tautomerism, involves the interconversion of the keto form and the enol form, which differ in the position of a proton and a double bond. nih.gov

The equilibrium generally favors the keto form, as the carbon-oxygen double bond is significantly more stable than a carbon-carbon double bond. nih.gov However, the enol form, despite being less stable, is a key reactive intermediate. The enol is nucleophilic at the α-carbon and readily reacts with various electrophiles. nih.gov The tautomerism can be catalyzed by either acid or base.

Base-Catalyzed Enolization: A base removes a proton from the α-carbon to form an enolate ion. The enolate is a resonance-stabilized intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom. Protonation of the oxygen atom of the enolate yields the enol.

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-proton to form the enol.

The electronic nature of substituents on the aromatic ring influences the keto-enol equilibrium. The nitrile group (–CN) in 3-Acetylbenzonitrile is an electron-withdrawing group. Theoretical studies on substituted acetophenones have shown that electron-withdrawing groups tend to increase the equilibrium constant for enolization, albeit modestly. rsc.org This is because they stabilize the enolate anion intermediate.

While specific equilibrium constants for 3-Acetylbenzonitrile are not extensively documented in the literature, thermochemical data provide insight into its stability. chemeo.com The reactivity of the acetyl group is directly linked to this tautomeric balance, as enol or enolate formation is a prerequisite for reactions such as α-halogenation and certain aldol-type condensations.

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMSO) can favor the keto form, while non-polar solvents (e.g., Chloroform) may increase the proportion of the enol form. chemeo.com | Polar solvents can stabilize the polar keto form through dipole-dipole interactions. Intramolecular hydrogen bonding in the enol form is more favorable in non-polar solvents. |

| Substituents | Electron-withdrawing groups (like the -CN in 3-Acetylbenzonitrile) can slightly increase the enol content. | Stabilization of the conjugate base (enolate) through inductive effects. rsc.org |

| Catalysis | Both acid and base significantly accelerate the rate of interconversion. nih.gov | Lowers the activation energy for proton removal (base) or enhances carbonyl electrophilicity (acid). |

Nucleophilic Addition Mechanisms

The most characteristic reaction of the carbonyl group in 3-Acetylbenzonitrile is nucleophilic addition. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-), making the carbon an electrophilic center susceptible to attack by nucleophiles. mdpi.comlibretexts.org

The general mechanism proceeds in two fundamental steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond. This results in the formation of a new single bond between the nucleophile and the carbon, and the electrons from the π bond move to the oxygen atom. This step creates a tetrahedral alkoxide intermediate and changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent molecule (like water or alcohol) or a dilute acid added to the reaction, to yield the final neutral alcohol product. mdpi.com

The reactivity of the carbonyl group can be influenced by steric and electronic factors. The presence of the electron-withdrawing nitrile group at the meta-position increases the electrophilicity of the carbonyl carbon, making 3-Acetylbenzonitrile more reactive towards nucleophiles compared to unsubstituted acetophenone.

Mechanistic studies on the related isomer, 2-acetylbenzonitrile, provide valuable insights. In base-promoted reactions with α-halo-stabilized carbanions, the initial step is the nucleophilic addition to the carbonyl group to form a tetrahedral intermediate. nih.govacs.org This intermediate can then undergo subsequent intramolecular reactions. For example, in reactions of 2-(2-oxo-2-phenylethyl)benzonitriles with amines mediated by trimethylaluminum (B3029685) (Me₃Al), the proposed mechanism involves initial condensation to form an imine, which then undergoes an intramolecular nucleophilic attack of the nitrile's nitrogen atom onto the imine carbon, leading to cyclization. nih.gov While the meta-position of the nitrile in 3-Acetylbenzonitrile prevents direct intramolecular cyclization onto the acetyl group's side chain, the fundamental principles of nucleophilic attack on the carbonyl remain the same.

Stereochemical Considerations in Functional Group Transformations

Functional group transformations involving the acetyl group of 3-Acetylbenzonitrile can lead to the formation of a new stereocenter. The carbonyl carbon of the acetyl group is sp² hybridized and trigonal planar. As the molecule itself is achiral, the two faces of the planar carbonyl group are stereoheterotopic (specifically, enantiotopic). durgapurgovtcollege.ac.in These faces are designated as the Re face and the Si face based on the Cahn-Ingold-Prelog priority rules.

When a nucleophile attacks the carbonyl carbon, it can do so from either the Re face or the Si face. libretexts.org

Attack on the Re face leads to one enantiomer.

Attack on the Si face leads to the opposite enantiomer.

In the absence of any chiral influence (e.g., a chiral catalyst, chiral auxiliary, or chiral solvent), attack from either face is equally probable. This results in the formation of a racemic mixture, a 50:50 mixture of the two enantiomers, and the product is optically inactive. nist.gov

| Reaction Condition | Stereochemical Outcome | Mechanism |

|---|---|---|

| Achiral Nucleophile, Achiral Conditions | Racemic Mixture (50% R, 50% S) | The prochiral carbonyl faces (Re/Si) are attacked with equal probability. durgapurgovtcollege.ac.in |

| Chiral, Non-racemic Reagent or Catalyst | Enantioenriched or Diastereoenriched Product | The chiral agent creates diastereomeric transition states with different activation energies, favoring the formation of one stereoisomer over the other. |

Achieving stereoselectivity in such reactions requires the introduction of a chiral element. For instance, the reduction of the ketone to a secondary alcohol using a reducing agent modified with a chiral ligand (e.g., asymmetric transfer hydrogenation) would lead to an enantioenriched product. The chiral catalyst complexes with the substrate to form diastereomeric transition states, one of which is energetically favored, thus directing the nucleophilic attack (of a hydride, in this case) to one face of the carbonyl group over the other. While specific studies on the stereoselective transformation of 3-Acetylbenzonitrile are not widely reported, the principles of asymmetric synthesis are directly applicable. nih.gov

Computational Chemistry and Theoretical Studies of 3 3 Acetylphenyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering deep insights into its stability and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to analyze the molecular orbitals of aromatic systems. For a molecule like 3-(3-Acetylphenyl)benzonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry and electronic properties. chemeo.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related benzonitrile (B105546) derivatives, the nitrile group, being strongly electron-withdrawing, significantly influences the electronic density of the aromatic ring. nih.gov DFT calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution and highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are hypothetical values for illustrative purposes based on typical results for similar molecules.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and electronic transitions. |

Ab Initio Methods for Ground and Excited State Properties

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher levels of theory and accuracy compared to DFT, albeit at a greater computational expense. These methods are particularly valuable for calculating the properties of ground and excited electronic states with high precision.

For this compound, ab initio calculations can provide a benchmark for its ground-state geometry and energy. More significantly, they are used to investigate photophysical properties by calculating the energies of excited states. diva-portal.org Techniques like Time-Dependent DFT (TD-DFT) or more advanced ab initio methods such as Equation-of-Motion Coupled-Cluster (EOM-CC) can predict the vertical excitation energies, which correspond to the absorption maxima in an ultraviolet-visible (UV-Vis) spectrum. diva-portal.org This allows for the assignment of spectral bands to specific electronic transitions, such as π→π* transitions within the aromatic rings or n→π* transitions involving the carbonyl group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for studying the conformational flexibility and non-covalent intermolecular interactions that govern the condensed-phase properties of compounds like this compound.

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent, and the forces between atoms are calculated using a classical force field (e.g., OPLS-AA, CHARMM). diva-portal.orgstanford.edu By integrating Newton's equations of motion, the trajectory of each atom is tracked over a set period, from picoseconds to microseconds.

For this compound, a key conformational degree of freedom is the torsion angle between the two phenyl rings. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them. Furthermore, simulations of the compound in a liquid state or in solution can elucidate how molecules arrange themselves. Studies on liquid benzonitrile, for example, have used MD to reveal the presence of local antiparallel configurations and the significant role of Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.eduresearchgate.net Analysis of radial distribution functions (RDFs) from these simulations can quantify the probability of finding neighboring atoms at certain distances, providing detailed insight into hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.net

Reaction Pathway Modeling and Transition State Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms, modeling potential energy surfaces, and identifying the transient structures that connect reactants to products. For a molecule like this compound, this could involve modeling its synthesis or its participation in further chemical reactions.

Quantum chemical methods (like DFT) are used to map the reaction pathway by calculating the energies of reactants, products, intermediates, and transition states. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the precise geometry of a transition state and calculating its vibrational frequencies (one of which will be an imaginary frequency corresponding to the reaction coordinate) is a critical step. From this, the activation energy can be determined, which is essential for predicting reaction rates. For example, computational studies have detailed the formation pathways of benzonitrile in the interstellar medium by modeling the reaction of precursors and calculating the relevant energy barriers. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. While widely used in drug discovery to predict biological activity, the same principles, often termed Quantitative Structure-Property Relationships (QSPR), can be applied to predict non-biological properties such as boiling point, solubility, or chromatographic retention times. spu.edu.sysemanticscholar.org

A QSPR model for benzonitrile derivatives would begin by calculating a series of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure and properties. frontiersin.orguwec.edu

Table 2: Common Descriptor Classes in QSPR/QSAR

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution, polarizability, reactivity |

| Steric | Molecular volume, surface area, molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and solubility characteristics |

| Topological | Wiener index, Zagreb indices, connectivity indices | Molecular branching and connectivity |

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the experimental property of interest. mdpi.com For instance, a QSPR model could predict the boiling points of substituted benzonitriles based on a combination of their molecular weight, polarity, and branching indices. semanticscholar.org Such models are valuable for estimating the physical properties of novel compounds without the need for experimental synthesis and measurement.

Cheminformatics Approaches for Database Mining of Analogous Structures

Cheminformatics provides the tools and methods to store, search, and analyze vast databases of chemical information. To find structures analogous to this compound, researchers can leverage several database mining techniques. arxiv.org

Substructure Searching: This is one of the most common search methods, where the query is a specific molecular fragment. wikipedia.org A search for the 3-acetylphenyl benzonitrile core structure would retrieve all molecules in the database that contain this exact arrangement of atoms and bonds, regardless of other substitutions. This is an application of graph theory, where the algorithm searches for a subgraph isomorphism. wikipedia.org

Similarity Searching: This method identifies molecules that are structurally similar to the query molecule as a whole. It typically works by first converting each molecule's structure into a "fingerprint," which is a binary string where each bit represents the presence or absence of a specific structural feature. arxiv.org The similarity between two molecules is then calculated based on the similarity of their fingerprints using metrics like the Tanimoto coefficient. A similarity search for this compound would return compounds with similar size, shape, and functional group distribution.

Large public and commercial databases are the primary resources for these searches.

Table 3: Major Chemical Databases for Structure Mining

| Database | Maintained By | Key Features |

|---|---|---|

| PubChem | National Center for Biotechnology Information (NCBI), USA | Massive, freely accessible database of compounds, literature, and bioactivity data. Supports substructure and similarity searches. nih.gov |

| ChemSpider | Royal Society of Chemistry (RSC), UK | A free chemical structure database providing access to millions of structures, properties, and associated data. wikipedia.org |

| Reaxys | Elsevier | A comprehensive database of chemical reactions, substance properties, and associated literature, requiring a subscription. wikipedia.org |

| Chemical Abstracts Service (CAS) | American Chemical Society (ACS), USA | Provides the largest collection of disclosed chemical substance and reaction information (SciFinder, STN). wikipedia.org |

These cheminformatics tools are essential for identifying known compounds with similar structural motifs, exploring the chemical space around a lead compound, and gathering data for building QSAR models.

Advanced Spectroscopic and Diffraction Based Structural Investigations of 3 3 Acetylphenyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the constituent atoms, advanced NMR techniques offer deeper insights into the molecular framework and connectivity.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the two aromatic rings of 3-(3-acetylphenyl)benzonitrile. For instance, the protons on each phenyl ring would show correlations to their immediate neighbors, helping to trace the spin systems within each ring. The protons of the methyl group of the acetyl function would appear as a singlet, showing no COSY cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with their directly attached carbon atoms. An HSQC spectrum of this compound would definitively link each aromatic proton to its corresponding carbon atom. The methyl protons would show a strong correlation to the methyl carbon of the acetyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For this compound, HMBC would show correlations between the methyl protons and the carbonyl carbon of the acetyl group, as well as the adjacent aromatic carbon. Furthermore, it would establish the connectivity between the two phenyl rings by showing correlations between protons on one ring and carbons on the other, via the C-C bond linking them. The proton ortho to the nitrile group would likely show a correlation to the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are predicted values and may differ slightly from experimental results.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| Acetyl -CH₃ | ~2.6 | ~26.7 | C=O, C-aromatic |

| Acetyl C=O | - | ~197.5 | - |

| Nitrile -C≡N | - | ~118.0 | - |

| Aromatic CHs | ~7.5 - 8.2 | ~129 - 137 | Adjacent and remote aromatic carbons, Nitrile carbon, Carbonyl carbon |

| Quaternary Cs | - | ~112, ~137, ~138, ~140 | Protons on the same and adjacent rings |

This table is generated based on computational NMR prediction principles and data from analogous compounds. nih.govnih.govresearchgate.netnih.gov

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

Solid-state NMR (ssNMR) is an indispensable tool for studying the structure and dynamics of crystalline and amorphous solids. cdnsciencepub.comresearchgate.netacs.org For a molecule like this compound, which has the potential for polymorphism (existing in different crystal forms), ssNMR can distinguish between these forms. acs.org Different polymorphs will exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and crystal packing. acs.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material. By analyzing the chemical shifts of the carbonyl and nitrile carbons, as well as the aromatic carbons, one can gain insights into the intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, and π-π stacking interactions that stabilize the crystal lattice. researchgate.net The presence of multiple peaks for a single carbon site in an ssNMR spectrum can indicate the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal or the existence of a polymorphic mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying functional groups and providing a "fingerprint" of the molecule.

For this compound, the IR and Raman spectra would be dominated by characteristic bands of the acetyl and nitrile groups, as well as the vibrations of the aromatic rings.

Nitrile Group (C≡N): A strong, sharp absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹, characteristic of the nitrile stretching vibration. orientjchem.org This band would also be present, though potentially weaker, in the Raman spectrum.

Carbonyl Group (C=O): A strong absorption band corresponding to the carbonyl stretch of the acetyl group would appear in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. orientjchem.org

Aromatic Rings (C=C and C-H): The stretching vibrations of the C=C bonds within the aromatic rings would give rise to a series of bands in the 1450-1600 cm⁻¹ region. orientjchem.org The C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹.

Methyl Group (CH₃): The symmetric and asymmetric stretching vibrations of the methyl group would be found in the 2850-3000 cm⁻¹ region. orientjchem.org

A detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each observed band to a specific molecular motion. orientjchem.orgresearchgate.net Such an analysis for the closely related p-acetylbenzonitrile has been reported and provides a strong basis for interpreting the spectra of the meta-substituted isomer. researchgate.netorientjchem.org

Table 2: Characteristic Vibrational Frequencies for this compound (Assignments based on data for analogous compounds and general spectroscopic principles)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| Nitrile C≡N Stretch | 2220 - 2240 | IR (strong), Raman |

| Carbonyl C=O Stretch | 1680 - 1700 | IR (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Methyl C-H Bend | 1350 - 1450 | IR |

| Aromatic C-H Bend | 690 - 900 | IR |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break into smaller, charged fragments.

The mass spectrum of this compound (C₁₅H₁₁NO) would show a molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A prominent peak would be expected at m/z = 206, resulting from the cleavage of the bond between the carbonyl carbon and the methyl group to form a stable acylium ion. libretexts.orgnist.gov

Loss of carbon monoxide (CO): The fragment at m/z = 206 could further lose a molecule of carbon monoxide, leading to a peak at m/z = 178. libretexts.org

Cleavage of the biphenyl (B1667301) linkage: Fragmentation at the bond connecting the two phenyl rings could also occur, leading to fragments corresponding to the individual substituted phenyl rings.

Formation of the acetyl cation (CH₃CO⁺): A peak at m/z = 43 is characteristic of the acetyl cation and is often observed in the mass spectra of compounds containing an acetyl group. libretexts.orgnist.gov

The NIST database provides a reference mass spectrum for 3-acetylbenzonitrile (B155718) (a related compound, not the subject of this article), which shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group, supporting the predicted fragmentation pathways. nist.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 178 | [M - CH₃ - CO]⁺ |

| 102 | [C₆H₄CN]⁺ |

| 76 | [C₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

This table is based on general fragmentation patterns of aromatic ketones and nitriles. libretexts.orgnist.gov

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the molecule can be determined, as well as how the molecules are packed together in the crystal lattice.

While a specific crystal structure for this compound is not available in the public domain at the time of writing, we can infer its likely crystal packing features based on studies of related compounds. nih.govorientjchem.orgacs.orgacs.org

Crystal Packing Analysis and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of non-covalent interactions. rsc.orgresearchgate.net

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. rsc.org The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules.

π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions would be a key feature of the crystal structure. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined by the interplay of these and other intermolecular forces.

Polymorphism and Co-crystallization Studies

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is another important technique for modifying the physicochemical properties of a compound.

A comprehensive review of published scientific literature reveals a lack of specific studies focused on the polymorphism or co-crystallization of this compound. While crystal structure analyses have been performed on related benzonitrile (B105546) derivatives, dedicated research to identify and characterize different polymorphic forms or co-crystals of this compound has not been reported. Such investigations would typically involve techniques like single-crystal and powder X-ray diffraction under various crystallization conditions to identify and structurally elucidate any potential polymorphs or co-crystals.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions (Excluding Specific Clinical Data)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in probing the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into the energy gaps between electronic ground and excited states. Fluorescence spectroscopy measures the emission of light from a molecule that has been excited by absorbing UV or visible light, offering information about the nature of the lowest excited singlet state.

While general absorption characteristics for benzonitriles and acetophenones are known, a dedicated spectroscopic analysis for this specific compound, which would detail solvent effects and quantum yields, has not been found. Therefore, a data table of its specific electronic transition properties cannot be provided at this time.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

This section is not applicable to the parent compound this compound as it is an achiral molecule, meaning it does not possess a non-superimposable mirror image and therefore does not exhibit chiroptical properties. Furthermore, a review of the scientific literature did not yield any reports on the synthesis or stereochemical analysis of chiral derivatives of this compound. Consequently, no studies utilizing ECD or VCD for stereochemical assignment related to this compound are available.

Derivatization Strategies and Synthetic Transformations of 3 3 Acetylphenyl Benzonitrile

Modification of the Nitrile Group

The nitrile group is a valuable synthon in organic chemistry, readily convertible into various nitrogen-containing heterocycles and functional groups.

Conversion to Tetrazoles and Other Heterocycles

The [3+2] cycloaddition reaction of the nitrile group with azides is a primary method for the synthesis of 5-substituted 1H-tetrazoles. ajgreenchem.comresearchgate.net Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry. chalcogen.roderpharmachemica.com The conversion of aromatic nitriles, such as 3-(3-Acetylphenyl)benzonitrile, into the corresponding tetrazole, 5-(3-(3-acetylphenyl)phenyl)-1H-tetrazole, can be achieved using various reagents and conditions.

Commonly, this transformation is performed by heating the nitrile with sodium azide (B81097) (NaN₃) in the presence of a catalyst. nih.gov Zinc salts, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), are effective catalysts for this reaction, often conducted in water or polar aprotic solvents like dimethylformamide (DMF). researchgate.netorganic-chemistry.org The reaction can also be facilitated by organotin reagents like tributyltin azide, although these are often avoided due to toxicity. google.com Microwave-assisted synthesis has emerged as a rapid and efficient method for this conversion. thieme-connect.com

A study on the synthesis of 5-(4-Acetylphenyl)-1H-tetrazole demonstrated a 94% yield by reacting 4-acetylbenzonitrile (B130643) with sodium azide, catalyzed by a cobalt(II) complex. nih.govacs.org Similar conditions are expected to be effective for the this compound isomer.

Table 1: Representative Conditions for Tetrazole Formation from Aryl Nitriles

| Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield | Citation |

| NaN₃, ZnCl₂ | Isopropanol | Reflux | 1-5 | Good | organic-chemistry.org |

| NaN₃, NH₄Cl | DMF | 120-130 | 12-24 | Good | chalcogen.ro |

| NaN₃, Tributyltin Chloride | Toluene | 110-115 | 24 | Good | google.com |

| NaN₃, SO₃H-carbon | DMF | 100 | 6 | 85-95% | ajgreenchem.com |

| NaN₃, Co(II) Complex | Methanol (B129727) | 110 | 24 | ~94% | nih.govacs.org |

This table presents generalized conditions for aryl nitriles, which are applicable to this compound.

Formation of Amidines and Thioamides